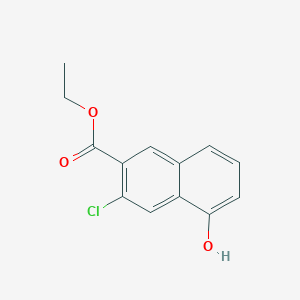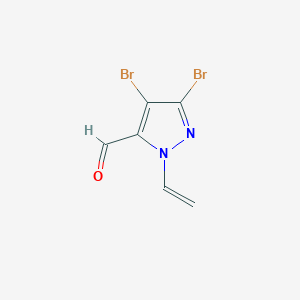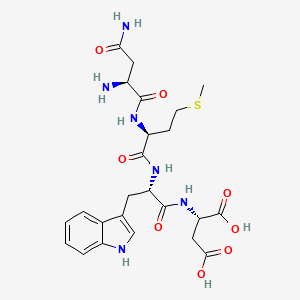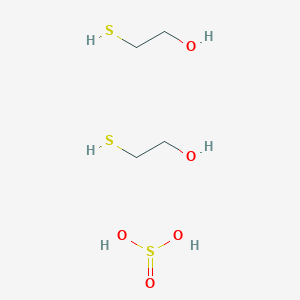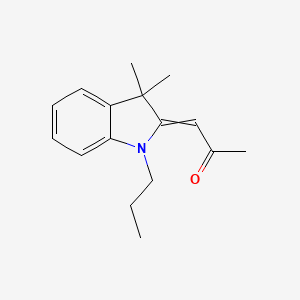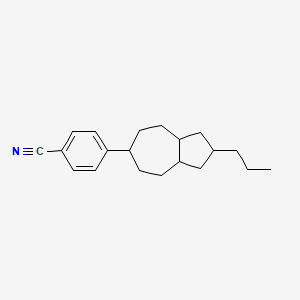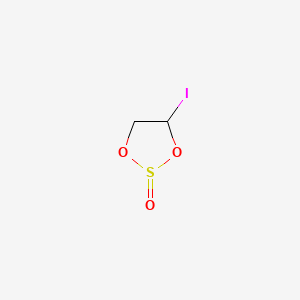
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one is an organoiodine compound characterized by the presence of an iodine atom attached to a dioxathiolan ring
Méthodes De Préparation
The synthesis of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the iodination of a dioxathiolan precursor using iodine or an iodine-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Analyse Des Réactions Chimiques
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the iodine atom can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The dioxathiolan ring can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one involves its interaction with specific molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Iodo-1,3,2lambda~4~-dioxathiolan-2-one include other organoiodine compounds such as 4-Iodopyrazole and 4-Iodo-L-phenylalanine. These compounds share the presence of an iodine atom but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its dioxathiolan ring, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
922499-17-0 |
|---|---|
Formule moléculaire |
C2H3IO3S |
Poids moléculaire |
234.02 g/mol |
Nom IUPAC |
4-iodo-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C2H3IO3S/c3-2-1-5-7(4)6-2/h2H,1H2 |
Clé InChI |
IZIPDQUQALVIFB-UHFFFAOYSA-N |
SMILES canonique |
C1C(OS(=O)O1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
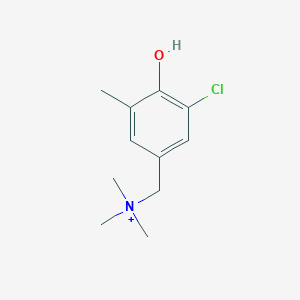

![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
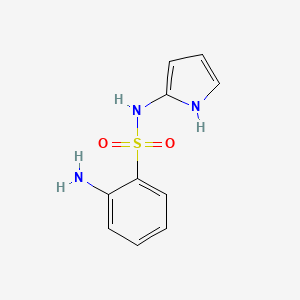
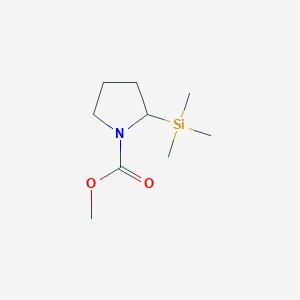
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
